Alisol B 23-acetate

Übersicht

Beschreibung

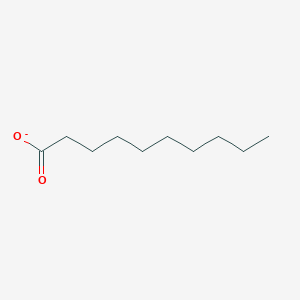

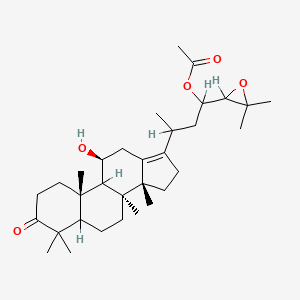

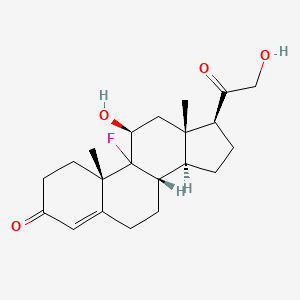

Alisol B 23-acetate is a triterpene from Rhizoma Alismatis, the rhizomes of Alisma plantago-aquatica . It has been found to induce apoptosis in human prostate cancer cells and produce protective effects against cholestasis due to FXR-mediated gene regulation .

Synthesis Analysis

Alisol B 23-acetate can be readily hydrolyzed to alisol B in mammals . The key enzymes responsible for this hydrolysis in human plasma and tissue preparations are human butyrylcholinesterase (hBchE) and human carboxylesterases . Human serum albumin (hSA) can also catalyze this hydrolysis .Molecular Structure Analysis

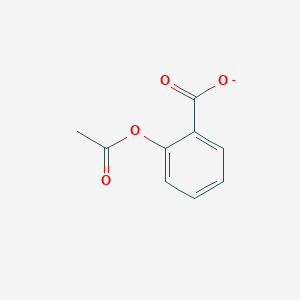

The molecular formula of Alisol B 23-acetate is C32H50O5 . Its molecular weight is 514.74 .Chemical Reactions Analysis

Alisol B 23-acetate can be readily hydrolyzed to form alisol B in human plasma, intestinal, and hepatic preparations . The key enzymes responsible for this hydrolysis in human plasma and tissue preparations are human butyrylcholinesterase (hBchE) and human carboxylesterases .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

AB23A, a natural triterpenoid, has been reported to exert anti-inflammatory activity. It inhibits the degranulation of mast cells stimulated by immunoglobulin E/antigen (IgE/Ag), and also decreases the synthesis of leukotriene C4 (LTC4), production of interlukin-6 (IL-6), and expression of cyclooxygenase-2 (COX-2) in a concentration-dependent manner . This suggests that AB23A inhibits the activation of mast cells and ameliorates allergic reaction .

Hepatoprotective Activity

AB23A has been reported to exert hepatoprotective activities . However, the specific mechanisms and applications in this area require further research.

Antitumor Activities

AB23A has been reported to exert anti-proliferative activities in human colon, ovarian, and gastric cancer cells . The specific mechanisms and applications in this area require further research.

Metabolic Pathways in Humans

AB23A can be readily hydrolyzed to alisol B in mammals . The hydrolytic pathways of AB23A in humans and the key enzymes responsible for AB23A hydrolysis are still being researched .

Cardiovascular Disease Treatment

AB23A, as an active ingredient in the Chinese herb Zexie (Rhizoma Alismatis), has been proven to effectively treat cardiovascular diseases by regulating the lipid metabolism of macrophages .

Improvement of Vascular Smooth Muscle Cells (VSMCs) Biological Behavior

AB23A has been shown to improve the biological behavior of VSMCs . However, the specific mechanisms and applications in this area require further research.

Wirkmechanismus

Target of Action

Alisol B 23-acetate (AB23A) is a naturally occurring triterpenoid . The primary targets of AB23A are the Farnesoid X receptor (FXR) and Toll-like receptor 4 (TLR4) . FXR plays a pivotal role in regulating renal function and hepatic function , while TLR4 is involved in the regulation of immune response .

Mode of Action

AB23A activates FXR, leading to the induction of FXR downstream gene expression in the kidney . It also inhibits the overexpression of TLR4 and NADPH oxidase 1 (NOX1), subsequently reducing the generation of reactive oxygen species (ROS) in Caco-2 monolayers .

Biochemical Pathways

AB23A affects several biochemical pathways. It ameliorates lipopolysaccharide-induced intestinal barrier dysfunction by inhibiting the TLR4-NOX1/ROS signaling pathway . It also protects against renal ischemia-reperfusion injury through the FXR signaling pathway . In addition, AB23A has been found to influence the mTOR-SREBP1 signaling pathway .

Pharmacokinetics

AB23A can be readily hydrolyzed to form alisol B in human plasma, intestinal, and hepatic preparations . Human butyrylcholinesterase (hBchE) and human carboxylesterases play key roles in AB23A hydrolysis in human plasma and tissue preparations, respectively . It’s also found that human serum albumin (hSA) could catalyze AB23A hydrolysis .

Result of Action

AB23A exhibits multiple pharmacological activities. It significantly attenuates renal ischemia-reperfusion-induced acute kidney injury (AKI) in an FXR-dependent manner . It also ameliorates lipopolysaccharide-induced intestinal barrier dysfunction by reducing pro-inflammatory cytokines production and preventing the disruption of tight junctions . Moreover, AB23A produces a protective effect against CCl4-induced hepatotoxicity .

Action Environment

The action of AB23A can be influenced by environmental factors. For instance, the protective effects of AB23A against renal ischemia-reperfusion injury are dependent on the activation of FXR . Therefore, factors that affect the expression or activation of FXR could potentially influence the efficacy of AB23A.

Safety and Hazards

When handling Alisol B 23-acetate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOAQXKIIGTTRE-JSWHPQHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alisol B 23-acetate | |

CAS RN |

26575-95-1 | |

| Record name | ALISOL B 23-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y3NE3ZV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B1226867.png)

![({3-Oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B1226869.png)

![6-[(2-ethylphenyl)sulfamoyl]-4-oxo-N-(2-oxolanylmethyl)-1H-quinoline-3-carboxamide](/img/structure/B1226872.png)

![N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide](/img/structure/B1226873.png)

![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1226874.png)

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1226878.png)